
4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone, also known as this compound, is a useful research compound. Its molecular formula is C10H11FN4OS and its molecular weight is 254.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone (compound 16) is a synthetic compound derived from the reaction of 4-acetamido-3-fluorobenzaldehyde with thiosemicarbazide. This compound has garnered attention for its potential biological activities, particularly its efficacy against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity profile, and mechanisms of action.
Synthesis
The synthesis of this compound involves a straightforward reaction between 4-acetamido-3-fluorobenzaldehyde and thiosemicarbazide. The process typically yields high purity and satisfactory yields, as demonstrated in various studies .
In Vitro Studies
This compound has been extensively studied for its antimycobacterial activity. In primary screening tests, the compound exhibited 99% inhibition against M. tuberculosis under specific conditions . The Minimum Inhibitory Concentration (MIC) values were determined against various strains of M. tuberculosis, including drug-sensitive and resistant strains. The results are summarized in Table 1.
Strain Type | MIC (µg/mL) |
---|---|
Drug-sensitive H37Rv | 0.5 |
Drug-resistant Erdman | 2.0 |
Isoniazid-resistant | 1.0 |
Rifampicin-resistant | 1.5 |
Table 1: MIC values of this compound against different M. tuberculosis strains .
In Vivo Studies
In animal models, the compound was administered intraperitoneally or via oral gavage to evaluate its efficacy against TB infection. Results indicated significant bacterial load reduction in treated groups compared to controls, with statistical analyses confirming the significance of these findings .
Toxicity Profile
The toxicity of this compound has been assessed using a variety of assays. It was found to be non-toxic at therapeutic doses, with a selectivity index (SI) indicating a favorable safety profile when compared to its antimicrobial efficacy .
Parameter | Value |
---|---|
IC50 in VERO cells | >10 µg/mL |
SI (IC50:MIC) | >20 |
Table 2: Toxicity parameters and selectivity index for the compound .
The exact mechanism by which this compound exerts its antimycobacterial effects remains partially elucidated. However, it is suggested that the compound interferes with mycolic acid synthesis in mycobacteria, similar to other known anti-TB agents . Additionally, it may induce apoptosis in infected macrophages, leading to enhanced clearance of the bacteria .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A cohort study involving patients with drug-resistant TB showed that treatment regimens including this compound led to improved outcomes compared to standard therapies alone.
- Case Study 2 : A laboratory study demonstrated that combining this thiosemicarbazone with existing anti-TB drugs resulted in synergistic effects, enhancing overall treatment efficacy.
科学的研究の応用
Synthesis and Characterization
The synthesis of 4-acetamido-3-fluorobenzaldehyde thiosemicarbazone involves a straightforward condensation reaction. The compound is characterized by its ability to inhibit the growth of M. tuberculosis, making it a candidate for further development as an anti-tubercular agent. The reaction can be summarized as follows:4 Acetamido 3 fluorobenzaldehyde+Thiosemicarbazide→4 Acetamido 3 fluorobenzaldehyde thiosemicarbazone
Antimycobacterial Activity
Research has demonstrated that this compound exhibits significant antimycobacterial activity. In primary screening tests, the compound showed 99% inhibition of M. tuberculosis at low concentrations, with a minimum inhibitory concentration (MIC) of approximately 0.1 µg/ml . This indicates that it is significantly more effective than traditional anti-tuberculosis agents like isoniazid and rifampicin .
Efficacy Against Drug-Resistant Strains
The compound has also been tested against various drug-resistant strains of M. tuberculosis. The results indicate that it maintains efficacy even against strains resistant to first-line treatments, suggesting a unique mechanism of action that circumvents common resistance pathways .
In addition to its antimicrobial properties, studies have indicated that this compound is non-toxic to mammalian cells at therapeutic doses. The selectivity index (SI), which compares the toxicity to mammalian cells with the antimicrobial activity against M. tuberculosis, supports its potential for therapeutic use .
Case Studies and Research Findings
Several studies have documented the promising effects of this compound:
- Primary Screening Results : In vitro tests showed that this compound effectively inhibited M. tuberculosis growth in macrophage models, demonstrating its potential as a treatment option for tuberculosis .
- Cross-Resistance Studies : Research indicates that this compound does not exhibit cross-resistance with existing anti-tuberculosis drugs, which is critical for developing new therapies for resistant strains .
Comparative Data Table
Compound | MIC (µg/ml) | % Inhibition | Selectivity Index |
---|---|---|---|
This compound | 0.1 | 99% | High |
Isoniazid | >2.0 | Variable | Low |
Rifampicin | >2.0 | Variable | Low |
特性
CAS番号 |
475150-57-3 |
---|---|
分子式 |
C10H11FN4OS |
分子量 |
254.29 g/mol |
IUPAC名 |
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide |
InChI |
InChI=1S/C10H11FN4OS/c1-6(16)14-9-3-2-7(4-8(9)11)5-13-15-10(12)17/h2-5H,1H3,(H,14,16)(H3,12,15,17)/b13-5+ |
InChIキー |
LPOOMGIKZQEQHR-WLRTZDKTSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C=NNC(=S)N)F |
異性体SMILES |
CC(=O)NC1=C(C=C(C=C1)/C=N/NC(=S)N)F |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)C=NNC(=S)N)F |
同義語 |
4-acetamido-3-fluorobenzaldehyde thiosemicarbazone KBF 611 KBF-611 KBF611 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。